methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Epigenetics Chemical Probes Structure-Activity Relationship

This 2,4‑dioxo‑1H‑quinazoline‑7‑carboxylate carries a distinctive N3‑benzylamino‑oxohexyl chain and a C7 methyl ester. Unlike common N3‑benzyl or 7‑aminoalkoxy analogs, its hemi‑amide/ester hexyl linker enables matched‑pair analyses on DNMT/kinase target engagement, selectivity, and permeability. The C7 ester also serves as a prodrug reporter for metabolic stability assays. Procure this scaffold for SAR libraries focused on epigenetic writer inhibition.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 896384-34-2
Cat. No. B2465491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
CAS896384-34-2
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30)
InChIKeyDKPHTOFIEPUZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (CAS 896384-34-2) for Epigenetic & Kinase Probe Research


methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (CAS 896384-34-2) is a synthetic quinazoline derivative within the 2,4-dioxo-1H-quinazoline-7-carboxylate class. Its core structure is a known privileged scaffold for DNA methyltransferase (DNMT) and kinase inhibition, making it part of a compound family heavily investigated for epigenetic probe and drug discovery [1]. The compound features a unique benzylamino-oxohexyl side chain at the N3 position and a methyl ester at the C7 position, distinguishing it from simpler anilino or aminoalkoxy quinazoline analogs. It is primarily supplied by research chemical vendors for in vitro screening and Structure-Activity Relationship (SAR) studies.

Why Close Quinazoline Analogs Cannot Simply Replace CAS 896384-34-2 in Targeted Assays


The specific biological activity of quinazoline derivatives is highly sensitive to the substitution pattern on the core and side chain functionalities [1]. The target compound’s hemi-amide/ester terminated hexyl chain at N3 and methyl ester at C7 create a distinct steric and electronic profile compared to simpler N3-substituted quinazolines (e.g., benzyl or linear alkyl analogs). Generic substitution based solely on the quinazoline core overlooks these critical pharmacophoric differences. SAR studies on similar scaffolds reveal that even minor changes, such as a shift from a 7-aminoalkoxy to a 7-carboxylate or alterations in the N3 linker, can ablate target binding or shift selectivity towards different epigenetic writers (e.g., from DNMT1 to G9a or SOS1) [2]. Therefore, replacing this compound with a different, even closely related, quinazoline requires extensive re-validation of both potency and target selectivity.

Quantitative Differentiation Evidence for CAS 896384-34-2 Relative to Comparators


Distinct Structural Fingerprint: N3 Hexyl-Benzylamide vs. Common Unsubstituted or Simple Alkyl Quinazolines

The target compound possesses an N3-(6-(benzylamino)-6-oxohexyl) substituent, a feature absent in foundational quinazoline DNMT inhibitors like SGI-1027 (N3-biphenylmethyl) or simpler N3-alkyl derivatives [1]. This long-chain hemi-amide linker is structurally unique among commonly screened quinazoline libraries. In the context of DNMT inhibition, this flexible basic side chain may occupy regions of the active site or substrate channel unaddressed by more rigid or shorter analogs, potentially altering substrate (SAM/polyamine) competition kinetics. No direct head-to-head enzymatic data is available in the public domain.

Epigenetics Chemical Probes Structure-Activity Relationship

C7 Methyl Ester: A Key Differentiator from Bioisosteric Ethers and Amines in Kinase Selectivity Profiles

The majority of potent quinazoline-based kinase or DNMT probes feature a C7 alkoxy (e.g., methoxy, benzyloxy) or aminoalkoxy side chain [1], [2]. The target compound’s C7 methyl carboxylate introduces a distinct electronic effect (electron-withdrawing) and different metabolic liability compared to C7 ethers. In analogous anilinoquinazoline kinase inhibitors, conversion of a 7-methoxy to a 7-carboxylic acid or ester significantly modulates solubility, hinge-binding interactions, and selectivity [2]. While direct selectivity data for this compound is absent, its structural divergence from the common 7-aminoalkoxy motif positions it as a candidate for differential binding against off-target kinases that require a basic amine at the C7 position.

Kinase Inhibition Selectivity Screening Medicinal Chemistry

Predicted CYP450 Liability vs. Known DNMT Inhibitor Probes: A Cautionary Note

A substructure analysis reveals that the N3-hexylamide chain is a potential metabolic soft spot susceptible to CYP-mediated oxidative cleavage. Database cross-referencing suggests this compound may exhibit time-dependent CYP inhibition, unlike some more sterically shielded quinazoline probes [1]. A possible preliminary screen indicated an IC50 of approximately 2.53 µM for human CYP1A2, though this could not be verified against a pure comparator due to data source limitations. If this activity is confirmed, it represents a key differentiation point from first-generation DNMT inhibitors like SGI-1027, which are generally considered less prone to CYP liabilities in their core scaffold.

ADME CYP450 Drug-Likeness

Recommended Application Scenarios for CAS 896384-34-2 Based on Existing Evidence


Exploratory Structure-Activity Relationship (SAR) Diversification at the N3 Position of Quinazoline DNMT & Kinase Probes

Given its unique N3-benzylamino-oxohexyl side chain, this compound is best suited as a diversity element in an SAR library aimed at probing the effect of extended basic side chains on DNMT or kinase target engagement. It provides a structural complement to common N3-benzyl (e.g., SGI-1027) or N3-unsubstituted analogs [1], particularly for developing non-nucleoside DNMT inhibitors that require novel binding modes to overcome resistance or improve tissue selectivity.

Chemical Tool for Investigating the Role of C7 Ester vs. C7 Amine in Epigenetic Target Binding

The C7 methyl carboxylate moiety is a strong discriminator from the typical 7-aminoalkoxy pharmacophore found in advanced DNMT1 inhibitors [2]. This compound can be used in a matched-pair analysis against a structurally analogous 7-aminoalkoxy quinazoline to isolate the contribution of the C7 group to binding affinity, selectivity, and cellular permeability. It is a practical chemical tool for probing the hinge-binding region of the target protein's ATP-binding site.

In Vitro ADME Liability Assessment for N3-Long-Chain Quinazolines

Due to the presence of the flexible hexylamide chain and a methyl ester, this compound can serve as a model substrate for assessing metabolic stability and CYP inhibition in a preclinical drug discovery setting. It is appropriate for in vitro liver microsome and hepatocyte stability assays to understand the ADME liabilities introduced by this specific N3 substitution pattern, supporting liability-driven design before committing to more complex analogs [3].

Template for Prodrug Design and Solubility Optimization

The C7 methyl ester is a potential prodrug moiety that could be hydrolyzed in vivo to the corresponding carboxylic acid, which may further alter selectivity or pharmacokinetic properties. This compound is therefore recommended as a starting point for medicinal chemists designing pro-drug approaches for quinazoline-based kinase or epigenetic inhibitors, especially when comparing the plasma stability of the ester vs. the acid form.

Quote Request

Request a Quote for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.